molecular formula C19H34N2O8 B2519393 (2S)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, 2-BOC protected CAS No. 1301706-56-8

(2S)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, 2-BOC protected

Cat. No.: B2519393
CAS No.: 1301706-56-8
M. Wt: 418.487
InChI Key: HCNKZGJFFYKTGU-GYDOPSIJSA-N
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Description

(2S)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, 2-BOC protected, is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its piperidine ring structure, which is substituted with aminomethyl and diethoxy groups. The fumarate salt form and the 2-BOC (tert-butoxycarbonyl) protection add to its stability and functionality in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, 2-BOC protected, typically involves multiple steps:

    Formation of the Piperidine Ring: The initial step involves the cyclization of appropriate precursors to form the piperidine ring.

    Introduction of Aminomethyl and Diethoxy Groups:

    Protection with 2-BOC: The final step includes the protection of the amino group with a tert-butoxycarbonyl (BOC) group to enhance stability and prevent unwanted reactions during further synthetic processes.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The use of automated synthesis equipment can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, 2-BOC protected, can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines or alcohols are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, 2-BOC protected, has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.

    Medicine: It serves as a precursor for the development of drugs targeting specific diseases.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, 2-BOC protected, involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the diethoxy groups may enhance its lipophilicity, facilitating its passage through cell membranes. The 2-BOC protection ensures that the compound remains stable and reactive only under specific conditions, allowing for controlled studies of its effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(Aminomethyl)-4,4-dimethoxypiperidine fumarate: Similar structure but with dimethoxy groups instead of diethoxy.

    (2S)-2-(Aminomethyl)-4,4-diethoxypiperidine hydrochloride: Similar structure but in hydrochloride salt form.

    (2S)-2-(Aminomethyl)-4,4-diethoxypiperidine acetate: Similar structure but in acetate salt form.

Uniqueness

The uniqueness of (2S)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, 2-BOC protected, lies in its combination of functional groups and protective BOC group, which provide stability and versatility in various chemical reactions and applications. This makes it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(E)-but-2-enedioic acid;tert-butyl N-[[(2S)-4,4-diethoxypiperidin-2-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O4.C4H4O4/c1-6-19-15(20-7-2)8-9-16-12(10-15)11-17-13(18)21-14(3,4)5;5-3(6)1-2-4(7)8/h12,16H,6-11H2,1-5H3,(H,17,18);1-2H,(H,5,6)(H,7,8)/b;2-1+/t12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNKZGJFFYKTGU-GYDOPSIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCNC(C1)CNC(=O)OC(C)(C)C)OCC.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1(CCN[C@@H](C1)CNC(=O)OC(C)(C)C)OCC.C(=C/C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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